N-(2-bromo-4-iodophenyl)prop-2-enamide
Description
N-(2-Bromo-4-iodophenyl)prop-2-enamide is a halogenated acrylamide derivative characterized by a phenyl ring substituted with bromine (Br) at the 2-position and iodine (I) at the 4-position, linked to a prop-2-enamide (acrylamide) group. The molecular formula is likely C₉H₇BrINO, with a molecular weight of approximately 351.97 g/mol.
Properties
IUPAC Name |
N-(2-bromo-4-iodophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSAKCTIDHSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of N-(2-bromo-4-iodophenyl)prop-2-enamide with structurally related acrylamide derivatives highlights key differences in substituents, molecular weight, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Structural and Functional Differences
Halogen vs. Polar Substituents: The target compound’s bromo and iodo groups contrast with Moupinamide’s hydroxy and methoxy groups ( ). Halogens may engage in halogen bonding (a weaker interaction than hydrogen bonding but structurally significant), while hydroxy groups enable strong hydrogen bonding, affecting solubility and crystal packing . The cyano group in ’s compound introduces additional polarity and reactivity, absent in the target compound.
Molecular Weight and Steric Effects :
- The iodine atom in the target compound increases its molecular weight (~351.97 g/mol) compared to N-(2-bromophenyl)prop-2-enamide (226.073 g/mol, ). This may reduce solubility in aqueous solvents but enhance lipophilicity.
- Steric hindrance from the bulky iodine atom could influence reaction kinetics in substitution reactions or molecular packing in crystals .
Crystallographic and Hydrogen Bonding Analysis :
- Crystallographic studies using programs like SHELX ( ) are critical for resolving halogen-bonding patterns in such compounds. For example, iodine’s larger atomic radius may lead to distinct crystal lattice parameters compared to bromine-only analogs.
- Moupinamide’s hydroxy groups likely form R₂²(8) hydrogen-bonding motifs (per Etter’s rules, ), whereas the target compound’s halogens might participate in weaker C–X···O/N interactions .
Research Findings and Implications
- Solubility and Reactivity: The target compound’s halogenation likely reduces polarity, making it less soluble in polar solvents (e.g., water) compared to Moupinamide. However, iodine’s polarizability could enhance interactions in nonpolar solvents or solid-state applications.
- Biological Activity : While Moupinamide is isolated from B. diffusa and may have bioactive properties ( ), the target compound’s halogenation could modulate toxicity or binding affinity in drug design.
- Crystallography : Structural studies using SHELX-based pipelines ( ) are recommended to elucidate packing patterns and compare them with bromine-only analogs.
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